REACTION_SMILES
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[Al+3:17].[B:1]([Cl:2])([Cl:3])[Cl:4].[CH3:23][S:24][C:25]#[N:26].[Cl-:16].[Cl-:18].[Cl-:19].[Cl:27][CH2:28][CH2:29][Cl:30].[ClH:22].[Na+:21].[OH-:20].[cH:5]1[c:6]([OH:15])[cH:7][cH:8][c:9]2[cH:10][cH:11][cH:12][cH:13][c:14]12>>[c:5]1([C:25]#[N:26])[c:6]([OH:15])[cH:7][cH:8][c:9]2[cH:10][cH:11][cH:12][cH:13][c:14]12
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Al+3]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClB(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CSC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc2ccccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1c(O)ccc2ccccc12
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |